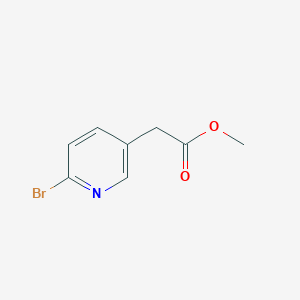

Methyl 2-(6-bromo-3-pyridyl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(6-bromopyridin-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-8(11)4-6-2-3-7(9)10-5-6/h2-3,5H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUDOEYLAOIEGRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CN=C(C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Value of a Heterocyclic Building Block

An In-Depth Technical Guide to Methyl 2-(6-bromo-3-pyridyl)acetate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and medicinal chemistry, heterocyclic scaffolds form the backbone of a vast number of therapeutic agents.[1] Among these, pyridine-containing molecules are of paramount importance due to their presence in numerous natural products and pharmaceuticals, often serving as key pharmacophoric elements that engage with biological targets. Methyl 2-(6-bromo-3-pyridyl)acetate emerges as a strategically significant building block in this context. Its structure is elegantly functionalized: the pyridine ring provides a core scaffold with specific electronic and solubility properties, the bromo substituent offers a versatile handle for sophisticated carbon-carbon bond-forming reactions, and the methyl acetate group provides a point for further elaboration or direct incorporation into larger molecular frameworks.[2]

This guide provides a senior application scientist's perspective on the core chemical properties, reactivity, and practical application of Methyl 2-(6-bromo-3-pyridyl)acetate. We will move beyond simple data recitation to explore the causality behind its synthetic utility, focusing on the key reactions that empower researchers to leverage this molecule in the synthesis of complex, high-value compounds.

PART 1: Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is the bedrock of its effective use in synthesis. The physical and spectral characteristics of Methyl 2-(6-bromo-3-pyridyl)acetate are summarized below.

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 1256824-78-8 | [3] |

| Molecular Formula | C₈H₈BrNO₂ | [4][5] |

| Molecular Weight | 230.06 g/mol | [4][5] |

| Appearance | Typically a solid (e.g., white to off-white powder) | General Supplier Data |

| Purity | Commercially available with ≥95-98% purity | [4][6] |

| InChI Key | MUDOEYLAOIEGRI-UHFFFAOYSA-N | [7] |

| SMILES | COC(=O)CC1=CN=C(C=C1)Br | [7] |

Spectroscopic Signature

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring, a singlet for the methylene (-CH₂-) protons adjacent to the carbonyl group, and a singlet for the methyl (-OCH₃) protons of the ester. The aromatic protons' chemical shifts and coupling patterns will be characteristic of the 2,5-disubstituted pyridine ring system.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the carbons of the pyridine ring (with the carbon attached to the bromine atom shifted downfield), the methylene carbon, and the methyl carbon.[9]

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Predicted m/z values for adducts like [M+H]⁺ would be approximately 229.98 and 231.98.[7]

PART 2: Synthesis and Reactivity

The true value of Methyl 2-(6-bromo-3-pyridyl)acetate lies in its reactivity, which is dominated by the versatile bromine substituent on the electron-deficient pyridine ring. This functionality is a prime substrate for palladium-catalyzed cross-coupling reactions.

Synthetic Approaches

The synthesis of pyridylacetic acid derivatives can be achieved through various routes. A modern and efficient approach involves a three-component coupling strategy utilizing pyridine-N-oxides, Meldrum's acid derivatives, and a nucleophile, which allows for the construction of diverse substituted pyridylacetates.[10] This method highlights the modularity possible in modern organic synthesis, enabling the rapid generation of analog libraries.

Core Reactivity: Palladium-Catalyzed Cross-Coupling

The 6-bromo position on the pyridine ring is an ideal site for forming new carbon-carbon bonds, a cornerstone of complex molecule synthesis in drug discovery.[11] Two of the most powerful reactions in this context are the Suzuki-Miyaura and Sonogashira couplings.

The Suzuki-Miyaura reaction is arguably one of the most important C-C bond-forming reactions, coupling an organohalide with an organoboron species.[12] For Methyl 2-(6-bromo-3-pyridyl)acetate, this reaction enables the linkage of the pyridine core to a wide variety of aryl or heteroaryl groups, creating complex biaryl structures that are prevalent in pharmaceuticals.

The "Why": Mechanistic Insight and Component Selection

The reaction proceeds via a catalytic cycle involving a palladium complex.[13] Understanding this cycle is crucial for troubleshooting and optimizing the reaction.

-

Catalyst (Palladium Source): A Pd(0) species is the active catalyst. While various precursors can be used, complexes like Pd(dppf)Cl₂ or those generated in situ from Pd(OAc)₂ or Pd₂(dba)₃ are common.[14][15] The choice depends on substrate reactivity and the need for air-stability.

-

Ligand: The ligand stabilizes the palladium center and modulates its reactivity. For challenging substrates like electron-deficient bromopyridines, electron-rich and bulky phosphine ligands (e.g., P(t-Bu)₃, PCy₃, or ligands incorporated in precatalysts) are often required to promote the initial oxidative addition step and facilitate the final reductive elimination.[14][16]

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential. Its primary role is to activate the organoboron species (boronic acid) to form a more nucleophilic boronate complex, which facilitates the key transmetalation step where the organic group is transferred from boron to palladium.[14] The choice of base can be critical and must be compatible with other functional groups in the molecule.

Caption: Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.

The Sonogashira coupling reaction forges a bond between a vinyl or aryl halide and a terminal alkyne, providing direct access to conjugated enyne and arylalkyne systems.[17] This is particularly valuable for creating rigid linkers, probing active sites, or constructing precursors for more complex heterocyclic systems.[18]

The "Why": A Dual-Catalyst System

The classic Sonogashira reaction employs a synergistic dual-catalyst system.[19]

-

Palladium Catalyst: As in the Suzuki coupling, a palladium complex (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) orchestrates the main cycle of oxidative addition and reductive elimination.[20][21]

-

Copper(I) Co-catalyst: A copper(I) salt, typically CuI, plays a crucial role. It reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is highly effective at transferring the alkynyl group to the palladium center during the transmetalation step, allowing the reaction to proceed under mild conditions (often room temperature).[17][18]

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is commonly used. It serves both to neutralize the H-X acid formed and to act as a solvent.[21]

While highly effective, copper-free Sonogashira protocols have also been developed to avoid issues with homocoupling of the alkyne (Glaser coupling) and to simplify purification, which is a key consideration in pharmaceutical synthesis.[18]

PART 3: Applications in Drug Development

Building blocks like Methyl 2-(6-bromo-3-pyridyl)acetate are workhorse molecules in drug discovery programs. The pyridine core is a known bioisostere for a phenyl ring, offering improved solubility and metabolic profiles while providing a hydrogen bond acceptor via the ring nitrogen.[1] The synthetic handles allow for its incorporation into a variety of molecular architectures targeting different diseases.

For instance, substituted pyridylacetic acid derivatives are key structural motifs in compounds designed as anti-inflammatory agents, central nervous system agents, and anti-cancer therapeutics.[2][16] The ability to rapidly generate a library of analogs by varying the coupling partner in a Suzuki or Sonogashira reaction is a powerful strategy for structure-activity relationship (SAR) studies, allowing chemists to fine-tune a molecule's potency, selectivity, and pharmacokinetic properties.

Caption: Figure 2: General Experimental Workflow for Cross-Coupling.

PART 4: Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, including steps for purification and characterization to ensure the identity and purity of the target compound.

Protocol 1: Synthesis of Methyl 2-(6-bromo-3-pyridyl)acetate

(This is a representative procedure based on common esterification methods. The three-component synthesis described by Donohoe et al. offers a more advanced alternative for library generation.[10])

Objective: To synthesize the title compound from the corresponding carboxylic acid.

Reagents:

-

2-(6-bromo-3-pyridyl)acetic acid (1.0 equiv)

-

Methanol (MeOH, ~0.1-0.2 M concentration)

-

Sulfuric acid (H₂SO₄, catalytic, ~0.05 equiv)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-(6-bromo-3-pyridyl)acetic acid.

-

Dissolution: Add methanol to dissolve the starting material.

-

Catalyst Addition: Carefully add the catalytic amount of concentrated sulfuric acid to the stirring solution.

-

Reaction: Heat the reaction mixture to reflux (approx. 65°C) and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Workup - Quenching: Cool the reaction mixture to room temperature. Slowly and carefully add saturated NaHCO₃ solution to neutralize the acid until effervescence ceases.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Workup - Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.

-

Characterization: Confirm the structure and purity of the isolated product by ¹H NMR, ¹³C NMR, and MS analysis.

Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid

Objective: To synthesize Methyl 2-(6-phenyl-3-pyridyl)acetate as a representative example of a biaryl product.

Reagents:

-

Methyl 2-(6-bromo-3-pyridyl)acetate (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

-

Tricyclohexylphosphine (PCy₃, 0.04 equiv)

-

Potassium phosphate (K₃PO₄, 2.0 equiv)

-

Toluene (degassed)

-

Water (degassed)

Procedure:

-

Setup: To a Schlenk flask or reaction vial equipped with a magnetic stir bar, add Methyl 2-(6-bromo-3-pyridyl)acetate, phenylboronic acid, Pd(OAc)₂, PCy₃, and K₃PO₄.

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation of the Pd(0) catalyst.

-

Solvent Addition: Add degassed toluene and degassed water (e.g., in a 4:1 ratio) via syringe. Degassing (sparging with Ar or N₂ for 20-30 min) is crucial to remove dissolved oxygen.[15]

-

Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup - Quenching: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Quench with water.

-

Workup - Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).

-

Workup - Washing: Combine the organic layers and wash with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.

-

Characterization: Confirm the structure via NMR and MS, noting the disappearance of the bromine isotopic pattern in the mass spectrum and the appearance of signals for the new phenyl group in the NMR spectra.

References

- Vertex AI Search. Supporting Information.

- Parchem. Methyl 2-(6-Bromo-3-pyridyl)acetate (Cas 1256824-78-8).

- Appretech Scientific Limited. methyl 2-(6-bromo-3-pyridyl)acetate.

- Wikipedia. Methyl 2-bromoacetate.

- NOAA. METHYL BROMOACETATE - CAMEO Chemicals.

- CymitQuimica. methyl (6-bromo-2-pyridinyl)acetate.

- Organic Syntheses. Organic Syntheses Procedure.

- Fisher Scientific. SAFETY DATA SHEET.

- Wikipedia. Sonogashira coupling.

- PubChemLite. Methyl 2-(6-bromo-3-pyridyl)acetate (C8H8BrNO2).

- ECHEMI. Methyl 6-bromo-2-pyridinecarboxylate SDS, 26218-75-7 Safety Data Sheets.

- Donohoe, T. J., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. NIH National Center for Biotechnology Information.

- Kinzel, T., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH National Center for Biotechnology Information.

- The Good Scents Company. sodium lauryl sulfate, 151-21-3.

- European Patent Office. PROCESS FOR PREPARING METHYL ACETATE - EP 2940000 B1.

- Wikipedia. Suzuki reaction.

- Hie, L., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH National Center for Biotechnology Information.

- Chemistry LibreTexts. Sonogashira Coupling.

- Sigma-Aldrich. SAFETY DATA SHEET.

- Organic Chemistry Portal. Suzuki Coupling.

- The Royal Society of Chemistry. Supporting Information.

- ChemScene. Building blocks | Bioactive small molecules.

- Advanced ChemBlocks. methyl 2-(5-bromo-3-pyridyl)acetate 95% | CAS.

- ResearchGate. (PDF) Recent Advances in Sonogashira Reactions.

- PubChem. Sodium Lauryl Sulfate | C12H25NaO4S | CID 3423265.

- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.

- Meanwell, N. A. (2018). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.

- ChemicalBook. METHYL 2-(2-BROMOPHENYL)ACETATE | 57486-69-8.

- Georgia Southern University. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern Commons.

- Chemistry LibreTexts. Suzuki-Miyaura Coupling.

- TRUNNANO. SLS Sodium Lauryl Sulfate CAS 151-21-3.

- Reddit. Help needed with unreproducible Suzuki coupling.

- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2,5,6-Tribromo-3-methylpyridine in Modern Pharmaceutical Synthesis.

- ORID. sodium dodecyl sulfate,CAS151-21-3.

- Google Patents. Preparation method for 2,6-dibromo methyl pyridine - CN105399661A.

- PubChem. CID 157756023 | C12H25NaO4S.

- AHH Chemical Co., Ltd. methyl 2-(5-bromo-3-pyridyl)acetate, min 97%, 100 mg.

- J. Michael. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube.

- SpectraBase. Bromo-acetic acid, methyl ester - Optional[13C NMR] - Spectrum.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. nbinno.com [nbinno.com]

- 3. parchem.com [parchem.com]

- 4. appretech.com [appretech.com]

- 5. methyl (6-bromo-2-pyridinyl)acetate | CymitQuimica [cymitquimica.com]

- 6. methyl 2-(5-bromo-3-pyridyl)acetate 95% | CAS: 118650-08-1 | AChemBlock [achemblock.com]

- 7. PubChemLite - Methyl 2-(6-bromo-3-pyridyl)acetate (C8H8BrNO2) [pubchemlite.lcsb.uni.lu]

- 8. youtube.com [youtube.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemscene.com [chemscene.com]

- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. reddit.com [reddit.com]

- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 18. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

An In-Depth Technical Guide to the Synthesis of (6-bromo-pyridin-3-yl)-acetic acid methyl ester

This guide provides a comprehensive technical overview of viable synthetic pathways for obtaining (6-bromo-pyridin-3-yl)-acetic acid methyl ester, a key building block in the development of novel pharmaceutical agents. The methodologies detailed herein are presented with a focus on mechanistic understanding, practical execution, and the rationale behind procedural choices, catering to researchers, medicinal chemists, and process development scientists.

Introduction and Strategic Overview

(6-bromo-pyridin-3-yl)-acetic acid methyl ester is a functionalized pyridine derivative of significant interest in medicinal chemistry. The presence of the bromo- and methyl acetate moieties at the 3- and 6-positions of the pyridine ring offers versatile handles for further chemical modifications, making it a valuable scaffold for structure-activity relationship (SAR) studies. This guide will explore three primary synthetic strategies for the preparation of this target molecule, each with its own set of advantages and considerations. The discussed pathways are:

-

Arndt-Eistert Homologation of 6-Bromonicotinic Acid: A classic method for one-carbon chain extension of a carboxylic acid.

-

Malonic Ester Synthesis: A robust and versatile approach for the synthesis of carboxylic acids and their derivatives.

-

Cyanidation of 2-bromo-5-(halomethyl)pyridine and Subsequent Transformation: An alternative route involving a nitrile intermediate.

Each of these pathways will be discussed in detail, including step-by-step protocols, mechanistic insights, and considerations for reaction optimization and scale-up.

Pathway 1: Arndt-Eistert Homologation of 6-Bromonicotinic Acid

The Arndt-Eistert synthesis is a powerful method for the homologation of carboxylic acids, extending the carbon chain by a single methylene group.[1][2] This pathway is particularly attractive due to its directness, starting from the readily available 6-bromonicotinic acid. The overall transformation involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with diazomethane to form a diazoketone, which then undergoes a Wolff rearrangement in the presence of methanol to yield the desired methyl ester.[3][4]

start [label="6-Bromonicotinic Acid"]; acid_chloride [label="6-Bromonicotinoyl Chloride"]; diazoketone [label="1-Diazo-2-(6-bromopyridin-3-yl)ethanone"]; ketene [label="Ketene Intermediate"]; product [label="(6-bromo-pyridin-3-yl)-acetic acid methyl ester", fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> acid_chloride [label="SOCl₂ or (COCl)₂"]; acid_chloride -> diazoketone [label="CH₂N₂"]; diazoketone -> ketene [label="Ag₂O, Δ or hν\n(Wolff Rearrangement)"]; ketene -> product [label="CH₃OH"]; }

Arndt-Eistert Homologation PathwayPart 1.1: Synthesis of 6-Bromonicotinic Acid

The starting material, 6-bromonicotinic acid, can be prepared from 2-bromo-5-methylpyridine via oxidation.[5]

Experimental Protocol:

-

To a solution of 2-bromo-5-methylpyridine (1 equivalent) in water, add a phase transfer catalyst such as Aliquat 336.

-

Slowly add potassium permanganate (KMnO₄, approximately 2.7 equivalents) in portions, maintaining the reaction temperature.

-

Heat the reaction mixture to reflux (around 110 °C) for 1-2 hours to ensure complete oxidation.

-

Cool the mixture and filter off the manganese dioxide (MnO₂) byproduct.

-

Wash the filter cake with hot water.

-

Concentrate the filtrate and acidify with a strong acid like hydrobromic acid (HBr) to precipitate the 6-bromonicotinic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

| Reactant/Reagent | Molar Ratio | Key Considerations |

| 2-bromo-5-methylpyridine | 1 | Starting material. |

| Potassium Permanganate | ~2.7 | Strong oxidizing agent. Addition should be controlled to manage the exotherm. |

| Aliquat 336 | Catalytic | Facilitates the reaction between the organic substrate and the aqueous oxidant. |

| Water | Solvent | |

| Hydrobromic Acid | For workup | To precipitate the product. |

Part 1.2: Arndt-Eistert Homologation

Step 1: Formation of 6-Bromonicotinoyl Chloride

The conversion of the carboxylic acid to the more reactive acid chloride is the first step of the Arndt-Eistert sequence.[6][7]

Experimental Protocol:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 6-bromonicotinic acid (1 equivalent) in an anhydrous solvent such as toluene or dichloromethane.

-

Add thionyl chloride (SOCl₂, approximately 2 equivalents) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the mixture to reflux for 2-3 hours, or until the evolution of HCl and SO₂ gases ceases.

-

Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 6-bromonicotinoyl chloride, which is often used in the next step without further purification.

Step 2: Synthesis of 1-Diazo-2-(6-bromopyridin-3-yl)ethanone

This step involves the reaction of the acid chloride with diazomethane. Caution: Diazomethane is toxic and potentially explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Experimental Protocol:

-

Dissolve the crude 6-bromonicotinoyl chloride in a dry, inert solvent like diethyl ether or dichloromethane and cool the solution to 0 °C in an ice bath.

-

Slowly add a freshly prepared ethereal solution of diazomethane (approximately 2 equivalents) with gentle stirring. The addition should be done carefully to control the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Carefully quench any excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color of diazomethane disappears and gas evolution ceases.

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diazoketone.

Step 3: Wolff Rearrangement to (6-bromo-pyridin-3-yl)-acetic acid methyl ester

The final step is the silver-catalyzed Wolff rearrangement of the diazoketone in the presence of methanol.[8][9]

Experimental Protocol:

-

Dissolve the crude 1-diazo-2-(6-bromopyridin-3-yl)ethanone in anhydrous methanol.

-

To this solution, add a catalytic amount of silver(I) oxide (Ag₂O) or silver benzoate.

-

Heat the mixture to a gentle reflux. The progress of the reaction can be monitored by the evolution of nitrogen gas and by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and filter off the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure (6-bromo-pyridin-3-yl)-acetic acid methyl ester.

Pathway 2: Malonic Ester Synthesis

The malonic ester synthesis is a classic and highly reliable method for the preparation of carboxylic acids.[10][11] This pathway involves the alkylation of diethyl malonate with a suitable electrophile, followed by hydrolysis and decarboxylation.

start [label="2-Bromo-5-bromomethylpyridine"]; malonate [label="Diethyl Malonate"]; enolate [label="Malonate Enolate"]; alkylated_malonate [label="Diethyl 2-((6-bromopyridin-3-yl)methyl)malonate"]; diacid [label="(6-bromo-pyridin-3-yl)-acetic acid"]; product [label="(6-bromo-pyridin-3-yl)-acetic acid methyl ester", fillcolor="#4285F4", fontcolor="#FFFFFF"];

malonate -> enolate [label="NaOEt, EtOH"]; enolate -> alkylated_malonate [label="+ 2-Bromo-5-bromomethylpyridine"]; start -> alkylated_malonate; alkylated_malonate -> diacid [label="1. NaOH, H₂O/EtOH, Δ\n2. H₃O⁺, Δ (-CO₂)"]; diacid -> product [label="CH₃OH, H⁺ (Esterification)"]; }

Malonic Ester Synthesis PathwayPart 2.1: Synthesis of 2-Bromo-5-bromomethylpyridine

The key electrophile for this pathway, 2-bromo-5-bromomethylpyridine, can be prepared from the commercially available 2-bromo-5-methylpyridine.[12]

Experimental Protocol:

-

Dissolve 2-bromo-5-methylpyridine (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄).

-

Add N-bromosuccinimide (NBS, 1 equivalent) and a radical initiator such as azobisisobutyronitrile (AIBN, catalytic amount).

-

Heat the reaction mixture to reflux under nitrogen for several hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and filter off the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-bromo-5-bromomethylpyridine, which can be purified by recrystallization or column chromatography.

Part 2.2: Malonic Ester Synthesis

Step 1: Alkylation of Diethyl Malonate

This step involves the formation of the malonate enolate and its subsequent reaction with the electrophile.[13]

Experimental Protocol:

-

Prepare a solution of sodium ethoxide (NaOEt) in absolute ethanol by carefully dissolving sodium metal (1 equivalent) in ethanol under an inert atmosphere.

-

To the sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise at room temperature.

-

Stir the mixture for about 30 minutes to ensure complete formation of the enolate.

-

Add a solution of 2-bromo-5-bromomethylpyridine (1 equivalent) in ethanol dropwise to the enolate solution.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

After cooling, remove the ethanol under reduced pressure. Partition the residue between water and an organic solvent like diethyl ether.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude diethyl 2-((6-bromopyridin-3-yl)methyl)malonate. This can be purified by column chromatography.

Step 2: Hydrolysis and Decarboxylation

The substituted malonic ester is then converted to the corresponding carboxylic acid.[14][15]

Experimental Protocol:

-

To the crude alkylated malonate, add a solution of sodium hydroxide (NaOH, 2.5-3 equivalents) in a mixture of water and ethanol.

-

Heat the mixture to reflux for 3-4 hours to hydrolyze the ester groups.

-

Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid (HCl) to a pH of 1-2.

-

Gently heat the acidic solution to facilitate decarboxylation, which is often evidenced by the evolution of carbon dioxide.

-

Cool the solution in an ice bath to precipitate the (6-bromo-pyridin-3-yl)-acetic acid.

-

Collect the solid by filtration, wash with cold water, and dry.

Step 3: Esterification of (6-bromo-pyridin-3-yl)-acetic acid

The final step is the conversion of the carboxylic acid to its methyl ester. This can be achieved via Fischer esterification or milder methods like the Steglich esterification.

Fischer Esterification Protocol: [4][16]

-

Suspend (6-bromo-pyridin-3-yl)-acetic acid in a large excess of methanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄).

-

Heat the mixture to reflux for several hours.

-

After cooling, neutralize the reaction with a base like sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography.

Steglich Esterification Protocol: [2][17]

-

Dissolve (6-bromo-pyridin-3-yl)-acetic acid (1 equivalent), methanol (1.2-1.5 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in an anhydrous aprotic solvent like dichloromethane (DCM).

-

Cool the solution to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents).

-

Allow the reaction to warm to room temperature and stir overnight.

-

Filter off the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with dilute HCl and saturated sodium bicarbonate solution.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Pathway 3: Cyanidation and Subsequent Transformation

This alternative route involves the introduction of a nitrile group, which is then hydrolyzed and esterified to the target compound.

start [label="2-Bromo-5-bromomethylpyridine"]; nitrile [label="(6-bromo-pyridin-3-yl)acetonitrile"]; acid [label="(6-bromo-pyridin-3-yl)-acetic acid"]; product [label="(6-bromo-pyridin-3-yl)-acetic acid methyl ester", fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> nitrile [label="NaCN or KCN"]; nitrile -> acid [label="H₃O⁺, Δ"]; acid -> product [label="CH₃OH, H⁺ (Esterification)"]; }

Cyanidation PathwayPart 3.1: Synthesis of (6-bromo-pyridin-3-yl)acetonitrile

Experimental Protocol:

-

Dissolve 2-bromo-5-bromomethylpyridine (1 equivalent) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

-

Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1-1.2 equivalents).

-

Heat the reaction mixture to 50-70 °C and stir for several hours.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude nitrile, which can be purified by column chromatography.

Part 3.2: Hydrolysis and Esterification

The resulting nitrile can be hydrolyzed to the carboxylic acid under acidic conditions, followed by esterification as described in Pathway 2 (Part 2.2, Step 3).

Experimental Protocol for Hydrolysis:

-

Reflux the (6-bromo-pyridin-3-yl)acetonitrile in a mixture of a strong acid (e.g., concentrated H₂SO₄ or HCl) and water for several hours until the nitrile is fully hydrolyzed to the carboxylic acid.

-

Cool the reaction mixture and neutralize with a base to precipitate the carboxylic acid.

-

Filter, wash, and dry the solid (6-bromo-pyridin-3-yl)-acetic acid.

The subsequent esterification can be performed using either the Fischer or Steglich method as detailed previously.

Conclusion

This guide has outlined three distinct and viable synthetic pathways for the preparation of (6-bromo-pyridin-3-yl)-acetic acid methyl ester. The choice of a particular route will depend on factors such as the availability of starting materials, scale of the synthesis, and the specific requirements for purity and yield. The Arndt-Eistert homologation offers a direct approach from 6-bromonicotinic acid, while the malonic ester synthesis provides a robust and adaptable method. The cyanidation route presents another practical alternative. Each described protocol is designed to be a self-validating system, providing researchers with the necessary details to confidently execute these syntheses in the laboratory.

References

-

Organic Syntheses. (n.d.). Procedure. Organic Syntheses. Retrieved from [Link]

-

J&K Scientific LLC. (2021, March 9). Wolff Rearrangement. J&K Scientific. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wolff-Rearrangement. Organic Chemistry Portal. Retrieved from [Link]

-

Wikipedia. (n.d.). Wolff rearrangement. Wikipedia. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Malonic acid, bromo-, ethyl ester. Organic Syntheses. Retrieved from [Link]

-

Fischer Esterification Procedure. (n.d.). Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2020, September 24). Wolff rearrangement. Retrieved from [Link]

-

Wikipedia. (n.d.). Steglich esterification. Wikipedia. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-bromo-5-bromomethylpyridine. PrepChem.com. Retrieved from [Link]

-

Sciencemadness.org. (2020, June 5). Synthesis of diethyl diethylmalonate. Sciencemadness.org. Retrieved from [Link]

-

Wikipedia. (n.d.). Malonic ester synthesis. Wikipedia. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

Wikipedia. (n.d.). Arndt–Eistert reaction. Wikipedia. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Convenient Synthesis of α-Diazoacetates from α-Bromoacetates and N,N'-Ditosylhydrazine. Organic Syntheses. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-bromo-5-bromomethylpyridine. PrepChem.com. Retrieved from [Link]

-

ResearchGate. (2023, December 9). (PDF) Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. ResearchGate. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. OperaChem. Retrieved from [Link]

- Google Patents. (n.d.). CN101486676B - The preparation method of cyanomethylpyridine compound. Google Patents.

-

Organic Syntheses. (n.d.). diphenyldiazomethane. Organic Syntheses. Retrieved from [Link]

-

Fischer Esterification. (n.d.). Retrieved from [Link]

-

Organic Syntheses. (n.d.). Convenient Synthesis of α-Diazoacetates from α-Bromoacetates and N,N'-Ditosylhydrazine. Organic Syntheses. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2020, July 28). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). WO2001017970A1 - Process for the preparation of 2-cyanopyridines. Google Patents.

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020, July 28). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2015, May 30). How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine?. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). RU2039046C1 - Process for preparing 5-bromonicotinic acid. Google Patents.

-

Synthesis of a-Diazoketone by the Action of Diazoalkanes on Propionic Anhydride. (n.d.). Retrieved from [Link]

-

National Center for Biotechnology Information. (2020, July 28). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. National Center for Biotechnology Information. Retrieved from [Link]

-

Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2020, December 21). I am trying to turn a carboxylic acid into an acid chloride. I plan to use thionyl chloride for this but is there something less dangerous?. ResearchGate. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Steglich Esterification [organic-chemistry.org]

- 3. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 5. The influence of catalysts on the rearrangement of acyldiazoethanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. jk-sci.com [jk-sci.com]

- 9. lscollege.ac.in [lscollege.ac.in]

- 10. Wolff Rearrangement [ouci.dntb.gov.ua]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. prepchem.com [prepchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Fischer Esterification [organic-chemistry.org]

- 15. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. One moment, please... [operachem.com]

- 17. Steglich esterification - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-(6-bromo-3-pyridyl)acetate (CAS 1256824-78-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(6-bromo-3-pyridyl)acetate, registered under CAS number 1256824-78-8, is a halogenated pyridine derivative. Such compounds are of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the pyridine ring and the carbon-bromine bond, which can serve as a key anchor for further molecular elaboration through various cross-coupling reactions. This guide provides a consolidated overview of the available physicochemical data for this compound, intended to support research and development activities. While experimental data on its biological activity remains limited in publicly accessible literature, this document lays the foundational chemical knowledge necessary for its potential application in novel synthesis and discovery programs.

Chemical Identity and Structure

The fundamental identification of a chemical entity is rooted in its structural and molecular representation. Methyl 2-(6-bromo-3-pyridyl)acetate is structurally defined by a pyridine ring substituted with a bromine atom at the 6-position and a methyl acetate group at the 3-position.

| Identifier | Value |

| CAS Number | 1256824-78-8 |

| IUPAC Name | methyl 2-(6-bromopyridin-3-yl)acetate |

| Synonyms | (6-bromo-pyridin-3-yl)-acetic acid methyl ester, Methyl (6-bromo-3-pyridinyl)acetate |

| Molecular Formula | C₈H₈BrNO₂[1] |

| Molecular Weight | 230.06 g/mol [1] |

| SMILES | COC(=O)CC1=CN=C(C=C1)Br[2] |

| InChI | InChI=1S/C8H8BrNO2/c1-12-8(11)4-6-2-3-7(9)10-5-6/h2-3,5H,4H2,1H3[2] |

| InChIKey | MUDOEYLAOIEGRI-UHFFFAOYSA-N[2] |

Physicochemical Properties

The physicochemical parameters of a compound are critical in determining its behavior in both chemical and biological systems. They influence solubility, absorption, distribution, metabolism, and excretion (ADME) properties, as well as reactivity and stability.

Physical State and Appearance

The compound is described as a colorless to off-white solid-liquid mixture at room temperature, suggesting it may exist as a low-melting solid or a viscous liquid.[3]

Predicted Physicochemical Data

| Property | Predicted Value | Source |

| Boiling Point | 301.1 ± 27.0 °C | [3] |

| Density | 1.517 ± 0.06 g/cm³ | [3] |

| pKa | 0.00 ± 0.11 | [3] |

| logP | 1.7 | [2] |

Expert Insight: The predicted low pKa suggests that the pyridine nitrogen is significantly less basic than pyridine itself, a consequence of the electron-withdrawing effects of the bromine atom and the methyl acetate group. The predicted logP of 1.7 indicates a moderate lipophilicity, suggesting the compound may possess a degree of membrane permeability.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of a chemical compound. While a dedicated, comprehensive spectral analysis for Methyl 2-(6-bromo-3-pyridyl)acetate is not available in the searched literature, data from structurally similar compounds can provide an expected spectral profile.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Protons on the pyridine ring would be expected to appear in the aromatic region (typically δ 7.0-8.5 ppm). The methylene protons of the acetate group would likely resonate as a singlet around δ 3.5-4.0 ppm, and the methyl ester protons as a singlet around δ 3.7 ppm.

-

¹³C NMR: The carbonyl carbon of the ester would be expected in the range of δ 170-175 ppm. Carbons of the pyridine ring would appear in the aromatic region, with their chemical shifts influenced by the bromo and acetate substituents.

-

-

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50.7% and 49.3%, respectively). Predicted m/z values for various adducts are available.[2]

-

Infrared (IR) Spectroscopy: Key vibrational frequencies would include a strong C=O stretch for the ester group around 1730-1750 cm⁻¹, C-O stretches, and aromatic C=C and C=N stretching vibrations.

Reactivity and Stability

The chemical reactivity of Methyl 2-(6-bromo-3-pyridyl)acetate is primarily dictated by the functional groups present: the brominated pyridine ring and the methyl ester.

-

Pyridine Ring: The pyridine ring is generally susceptible to nucleophilic substitution, particularly with the activating effect of the electron-withdrawing bromine atom. The bromine at the 6-position is a good leaving group and can be displaced by various nucleophiles. It can also participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making it a valuable synthetic intermediate for the introduction of diverse functionalities.

-

Ester Group: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of other alcohols and appropriate catalysts.

Storage and Handling: The compound should be stored in a well-closed container, protected from light and moisture. Recommended storage temperature is typically 2-8°C.[3]

Synthesis Workflow

The synthesis of Methyl 2-(6-bromo-3-pyridyl)acetate can be approached through several synthetic strategies common in heterocyclic chemistry. A plausible synthetic route would involve the esterification of the corresponding carboxylic acid, (6-bromopyridin-3-yl)acetic acid.

Caption: A general workflow for the synthesis of Methyl 2-(6-bromo-3-pyridyl)acetate.

Illustrative Experimental Protocol (General)

Objective: To synthesize Methyl 2-(6-bromo-3-pyridyl)acetate via Fischer esterification.

Materials:

-

(6-bromopyridin-3-yl)acetic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (catalyst)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

-

To a solution of (6-bromopyridin-3-yl)acetic acid in an excess of anhydrous methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure Methyl 2-(6-bromo-3-pyridyl)acetate.

Biological Activity and Potential Applications

As of the date of this guide, there is no specific, publicly available data detailing the biological activity, mechanism of action, or biological targets of Methyl 2-(6-bromo-3-pyridyl)acetate.

However, the pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The presence of a bromo-substituent provides a handle for synthetic diversification, suggesting that this compound is likely utilized as a pharmaceutical intermediate or a building block in the synthesis of more complex, biologically active molecules.[4]

Expert Perspective: Given its structure, Methyl 2-(6-bromo-3-pyridyl)acetate could be a precursor for compounds targeting a wide range of biological systems. The exploration of its biological profile would likely involve its inclusion in high-throughput screening libraries to identify potential interactions with various enzymes, receptors, and ion channels. Subsequent hit-to-lead optimization would leverage the reactivity of the bromo-substituent to explore the structure-activity relationship (SAR).

Conclusion

Methyl 2-(6-bromo-3-pyridyl)acetate (CAS 1256824-78-8) is a chemical compound with well-defined structural and predicted physicochemical properties. While its direct biological effects are not yet characterized in the public domain, its chemical nature makes it a valuable intermediate for the synthesis of a diverse array of more complex molecules. This guide provides the foundational knowledge for researchers to utilize this compound in their synthetic and drug discovery endeavors. Further experimental validation of its physicochemical properties and a thorough investigation of its biological activity are warranted to fully unlock its potential.

References

-

Appretech Scientific Limited. methyl 2-(6-bromo-3-pyridyl)acetate. Available at: [Link]

-

PubChemLite. Methyl 2-(6-bromo-3-pyridyl)acetate (C8H8BrNO2). Available at: [Link]

Sources

The Synthetic Versatility of Methyl 2-(6-bromo-3-pyridyl)acetate: A Technical Guide to C-Br Bond Reactivity

Abstract

Methyl 2-(6-bromo-3-pyridyl)acetate has emerged as a pivotal building block in contemporary drug discovery and development. Its unique structural architecture, featuring a reactive C-Br bond on an electron-deficient pyridine ring coupled with a synthetically useful acetate moiety, offers a versatile platform for molecular elaboration. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the reactivity of the C-Br bond in this valuable intermediate. We will delve into the core principles and practical applications of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, offering field-proven insights and detailed experimental protocols to empower your synthetic endeavors.

Introduction: Strategic Importance of the 6-Bromopyridine Moiety

The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability. The introduction of a bromine atom at the 6-position (α to the ring nitrogen) of the pyridine ring, as seen in Methyl 2-(6-bromo-3-pyridyl)acetate, serves two primary strategic purposes. Firstly, the inherent electron-deficient nature of the pyridine ring is further amplified at the α- and γ-positions, rendering the C-Br bond highly susceptible to a range of transformations.[1][2] Secondly, this bromine atom acts as a versatile synthetic handle, enabling the facile introduction of a diverse array of molecular fragments through modern cross-coupling chemistry.

The acetate side chain at the 3-position provides an additional point for chemical modification, making this molecule a bifunctional building block for the construction of complex molecular architectures. This guide will focus specifically on the transformations involving the C-Br bond, which is central to the utility of this compound.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[3] The C-Br bond in Methyl 2-(6-bromo-3-pyridyl)acetate is an excellent substrate for these transformations due to the electron-deficient nature of the pyridine ring, which facilitates the oxidative addition step in the catalytic cycle.[1]

Below, we explore the application of this substrate in several key palladium-catalyzed reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for forming biaryl and heteroaryl-aryl structures by reacting an organohalide with an organoboron species.[4][5][6] For Methyl 2-(6-bromo-3-pyridyl)acetate, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 6-position.

Causality of Experimental Choices:

-

Catalyst: A palladium(0) species is the active catalyst. Often, a stable Pd(II) precatalyst like Pd(OAc)₂ or Pd(dppf)Cl₂ is used, which is reduced in situ to Pd(0).[2][7] The choice of ligand is critical; bulky, electron-rich phosphine ligands like SPhos or XPhos are often employed to stabilize the palladium center and promote the catalytic cycle.

-

Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[4][8] Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can be crucial and may need to be optimized for specific substrates to avoid side reactions like ester hydrolysis.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.[4][6] Degassing the solvent is crucial to prevent oxidation of the Pd(0) catalyst.

Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Protocol: Suzuki-Miyaura Coupling

-

To a dry Schlenk tube under an inert atmosphere (e.g., argon), add Methyl 2-(6-bromo-3-pyridyl)acetate (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).[7][9]

-

Add a degassed solvent system (e.g., Dioxane/H₂O, 4:1).

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Parameter | Recommended Conditions | Rationale |

| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand | Provides a balance of reactivity and stability. |

| Ligand | dppf, PPh₃, SPhos, XPhos | Modulates the electronic and steric properties of the Pd center. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation.[8] |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Ensures solubility of all reaction components. |

| Temperature | 80 - 110 °C | Provides sufficient energy to overcome the activation barrier. |

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[10] This reaction is particularly valuable for the synthesis of conjugated enynes and arylalkynes, which are important structures in materials science and medicinal chemistry.

Causality of Experimental Choices:

-

Co-catalyst: In addition to a palladium catalyst, a copper(I) salt (e.g., CuI) is typically used as a co-catalyst. The copper acetylide is formed in situ and undergoes transmetalation with the palladium complex.[10] Copper-free Sonogashira protocols have also been developed to avoid issues with homocoupling of the alkyne.[11]

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is commonly used. It serves to deprotonate the terminal alkyne and also acts as a solvent.

-

Ligand: Triphenylphosphine (PPh₃) is a commonly used ligand for this reaction.

Experimental Protocol: Sonogashira Coupling

-

To a dry Schlenk tube under an inert atmosphere, add Methyl 2-(6-bromo-3-pyridyl)acetate (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper co-catalyst (e.g., CuI, 4 mol%).[9]

-

Add an anhydrous solvent (e.g., THF or DMF) followed by an amine base (e.g., Et₃N, 3.0 equiv) and the terminal alkyne (1.2 equiv).

-

Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C) for 6-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the crude product by column chromatography.

| Parameter | Recommended Conditions | Rationale |

| Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | Effective palladium sources for this transformation. |

| Co-catalyst | CuI | Facilitates the formation of the copper acetylide.[10] |

| Base | Et₃N, DIPA | Acts as both a base and a solvent. |

| Solvent | THF, DMF | Provides a suitable reaction medium. |

| Temperature | Room temperature to 80 °C | Mild conditions are often sufficient. |

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide.[12][13] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.

Causality of Experimental Choices:

-

Ligand: The choice of ligand is paramount in the Buchwald-Hartwig amination. Sterically hindered and electron-rich phosphine ligands (e.g., BINAP, XPhos, SPhos) are highly effective as they promote both the oxidative addition and the reductive elimination steps.[14]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.

-

Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are used to prevent quenching of the strong base.

Experimental Protocol: Buchwald-Hartwig Amination

-

To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.5 equiv).[15]

-

Add the anhydrous solvent (e.g., toluene).

-

Add Methyl 2-(6-bromo-3-pyridyl)acetate (1.0 equiv) and the amine (1.2 equiv).

-

Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) until the starting material is consumed.

-

Cool the reaction, quench with water, and extract with an organic solvent.

-

Purify the crude product by column chromatography.

| Parameter | Recommended Conditions | Rationale |

| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective palladium precatalysts. |

| Ligand | BINAP, XPhos, SPhos | Sterically demanding ligands that facilitate reductive elimination.[14] |

| Base | NaOtBu, LHMDS, Cs₂CO₃ | Strong, non-nucleophilic bases are required. |

| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are essential. |

| Temperature | 80 - 110 °C | To drive the reaction to completion. |

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[16] This reaction is a valuable tool for the synthesis of substituted alkenes.

Causality of Experimental Choices:

-

Base: A weak base, such as triethylamine (Et₃N) or sodium acetate (NaOAc), is used to neutralize the HBr generated during the reaction.

-

Ligand: While some Heck reactions can be performed without a ligand, phosphine ligands such as P(o-tol)₃ can improve the reaction efficiency.

-

Solvent: Polar aprotic solvents like DMF or NMP are typically used.

Experimental Protocol: Heck Reaction

-

In a sealed tube, combine Methyl 2-(6-bromo-3-pyridyl)acetate (1.0 equiv), the alkene (1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a ligand (if required, e.g., P(o-tol)₃, 4 mol%), and a base (e.g., Et₃N, 2.0 equiv).[9]

-

Add the anhydrous solvent (e.g., DMF).

-

Heat the sealed tube to the desired temperature (e.g., 100-130 °C) for 12-24 hours.

-

Monitor the reaction by GC-MS or LC-MS.

-

After cooling, dilute the reaction mixture with water and extract with an organic solvent.

-

Purify the crude product by column chromatography.

| Parameter | Recommended Conditions | Rationale |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Standard palladium sources for the Heck reaction. |

| Ligand | P(o-tol)₃, PPh₃ | Can improve reaction rates and yields. |

| Base | Et₃N, NaOAc, K₂CO₃ | To neutralize the acid byproduct. |

| Solvent | DMF, NMP, Acetonitrile | Polar aprotic solvents are generally preferred. |

| Temperature | 100 - 140 °C | Higher temperatures are often required. |

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the pyridine ring, particularly at the 2- and 6-positions, makes Methyl 2-(6-bromo-3-pyridyl)acetate susceptible to nucleophilic aromatic substitution (SₙAr).[17][18] In this reaction, a nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the expulsion of the bromide ion.[19]

Key Factors for Successful SₙAr:

-

Nucleophile: Strong nucleophiles are required to initiate the attack on the electron-deficient ring. Common nucleophiles include alkoxides, thiolates, and amines.

-

Solvent: Polar aprotic solvents such as DMSO, DMF, or THF are ideal as they can solvate the cation but not the nucleophile, thus increasing its reactivity.

-

Temperature: The reaction may require heating to overcome the activation energy for the formation of the Meisenheimer complex.

SₙAr Reaction Workflow

Caption: A typical workflow for a nucleophilic aromatic substitution reaction.

Experimental Protocol: SₙAr with Sodium Methoxide

-

To a solution of Methyl 2-(6-bromo-3-pyridyl)acetate (1.0 equiv) in anhydrous THF, add sodium methoxide (1.5 equiv).

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent, wash with brine, and dry over Na₂SO₄.

-

Concentrate the solution and purify the residue by column chromatography.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1256824-78-8 | --INVALID-LINK--[20] |

| Molecular Formula | C₈H₈BrNO₂ | Inferred |

| Molecular Weight | 230.06 g/mol | Inferred |

| Appearance | Likely a solid or oil | Inferred |

| Solubility | Soluble in common organic solvents | Inferred |

Conclusion

Methyl 2-(6-bromo-3-pyridyl)acetate is a highly versatile and valuable building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. The reactivity of its C-Br bond allows for a wide range of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. By understanding the principles behind these reactions and carefully selecting the appropriate conditions, researchers can effectively utilize this compound to access a diverse array of novel chemical entities. This guide has provided a comprehensive overview of the key reactions, along with practical protocols and insights into the causality of experimental choices, to empower scientists in their synthetic endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. reddit.com [reddit.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 16. bcp.fu-berlin.de [bcp.fu-berlin.de]

- 17. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 18. youtube.com [youtube.com]

- 19. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 20. parchem.com [parchem.com]

A Researcher's Guide to the Spectroscopic Characterization of Methyl 2-(6-bromo-3-pyridyl)acetate

Introduction: The Significance of Pyridine Scaffolds in Medicinal Chemistry

The pyridine ring is a ubiquitous scaffold in modern drug discovery, prized for its ability to engage in a variety of intermolecular interactions, including hydrogen bonding and π-stacking, which are critical for molecular recognition at biological targets. Its presence in numerous FDA-approved drugs underscores its importance. Methyl 2-(6-bromo-3-pyridyl)acetate, a derivative of this key heterocycle, represents a valuable building block for the synthesis of more complex pharmaceutical agents. The bromo- and ester-functionalities provide orthogonal handles for further chemical modifications, making it a versatile intermediate in the drug development pipeline.

A thorough understanding of the spectroscopic properties of this molecule is paramount for any researcher working with it. Spectroscopic data serves as a molecular fingerprint, confirming the identity and purity of the compound and providing insights into its electronic and structural features. This guide offers a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Methyl 2-(6-bromo-3-pyridyl)acetate, grounded in fundamental principles and practical considerations for the modern research scientist.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the molecular structure.

¹H NMR Spectroscopy: Probing the Proton Environment

In the ¹H NMR spectrum of Methyl 2-(6-bromo-3-pyridyl)acetate, we expect to observe distinct signals corresponding to the aromatic protons of the pyridine ring, the methylene protons of the acetate side chain, and the methyl protons of the ester group. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the bromine atom and the pyridine nitrogen, as well as the ester functionality.

Expected ¹H NMR Data (in CDCl₃):

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-2 | ~8.3 | d | 1H | ~2.5 |

| H-4 | ~7.6 | dd | 1H | ~8.0, 2.5 |

| H-5 | ~7.4 | d | 1H | ~8.0 |

| -CH₂- | ~3.7 | s | 2H | - |

| -OCH₃ | ~3.6 | s | 3H | - |

-

Rationale for Assignments: The proton at the 2-position (H-2) is expected to be the most deshielded due to its proximity to the electronegative nitrogen atom, resulting in a downfield chemical shift. The coupling pattern of the aromatic protons (H-4 and H-5) arises from their ortho- and meta-relationships. The methylene (-CH₂-) and methyl (-OCH₃) protons of the acetate group are expected to appear as singlets in a region typical for such functionalities.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule.

Expected ¹³C NMR Data (in CDCl₃):

| Carbon | Chemical Shift (δ, ppm) |

| C=O | ~170 |

| C-6 | ~142 |

| C-2 | ~150 |

| C-4 | ~140 |

| C-5 | ~128 |

| C-3 | ~133 |

| -OCH₃ | ~52 |

| -CH₂- | ~40 |

-

Rationale for Assignments: The carbonyl carbon (C=O) of the ester is the most deshielded, appearing significantly downfield. The carbon atom bearing the bromine (C-6) is also expected to have a characteristic chemical shift. The remaining aromatic carbons can be assigned based on their substitution and proximity to the nitrogen atom. The aliphatic carbons of the methyl ester and the methylene bridge will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of Methyl 2-(6-bromo-3-pyridyl)acetate in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: 90° pulse, 2-5 second relaxation delay, 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum to obtain singlets for all carbon signals.

-

Typical parameters: 30° pulse, 2-second relaxation delay, 1024-4096 scans.

-

-

Data Processing: Process the raw data using appropriate software (e.g., Mnova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050-3100 | C-H stretch | Aromatic |

| ~2950-3000 | C-H stretch | Aliphatic (CH₂, CH₃) |

| ~1735 | C=O stretch | Ester |

| ~1580, 1470 | C=C/C=N stretch | Pyridine ring |

| ~1250 | C-O stretch | Ester |

| ~1100 | C-N stretch | Pyridine ring |

| ~830 | C-H bend | Aromatic (out-of-plane) |

| ~650 | C-Br stretch | Bromo-group |

-

Interpretation: The most prominent and diagnostic peak in the IR spectrum will be the strong absorption band around 1735 cm⁻¹, characteristic of the carbonyl stretch of the ester group. The presence of the pyridine ring will be confirmed by the C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. The C-Br stretch is expected to appear in the fingerprint region at lower wavenumbers.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Scan: Acquire the spectrum of the sample.

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): The molecular weight of Methyl 2-(6-bromo-3-pyridyl)acetate (C₈H₈BrNO₂) is 230.06 g/mol . Due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity at m/z 229 and 231.

-

Key Fragmentation Pathways:

-

Loss of the methoxy group (-OCH₃): A common fragmentation pathway for methyl esters is the loss of the methoxy radical, leading to a fragment ion at m/z 198/200.

-

Loss of the carbomethoxy group (-COOCH₃): Cleavage of the entire ester group would result in a fragment at m/z 170/172.

-

Benzylic cleavage: Cleavage of the bond between the methylene group and the pyridine ring would lead to the formation of the bromopyridiniumyl cation at m/z 156/158.

-

Visualization of the Fragmentation Pathway

Caption: Proposed mass spectrometry fragmentation of Methyl 2-(6-bromo-3-pyridyl)acetate.

Experimental Protocol for Mass Spectrometry Data Acquisition (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument will detect the protonated molecule [M+H]⁺ at m/z 230/232.

-

Tandem MS (MS/MS): To confirm the fragmentation pattern, perform a tandem MS experiment by selecting the molecular ion as the precursor ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Synthesis and Purification Workflow

The synthesis of Methyl 2-(6-bromo-3-pyridyl)acetate can be achieved through various synthetic routes. A common approach involves the esterification of the corresponding carboxylic acid, 2-(6-bromo-3-pyridyl)acetic acid.

Illustrative Synthetic Workflow

Caption: General workflow for the synthesis and purification of the target compound.

Conclusion: A Foundation for Future Research

This guide has provided a detailed overview of the key spectroscopic data for Methyl 2-(6-bromo-3-pyridyl)acetate. A thorough understanding of its NMR, IR, and MS properties is essential for any scientist utilizing this versatile building block. The provided protocols and interpretations serve as a practical resource for the successful characterization and application of this compound in the pursuit of novel therapeutic agents. By adhering to rigorous analytical practices, researchers can ensure the quality and integrity of their work, paving the way for new discoveries in the field of drug development.

References

-

PubChem. Methyl 2-(6-bromo-3-pyridyl)acetate. National Center for Biotechnology Information. [Link][1]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

An In-depth Technical Guide to the Structural and Conformational Analysis of Methyl 2-(6-bromo-3-pyridyl)acetate

Abstract

Methyl 2-(6-bromo-3-pyridyl)acetate is a substituted pyridylacetate, a scaffold of significant interest in medicinal chemistry and drug development due to its prevalence in a wide array of clinically relevant molecules.[1][2][3][4][5] The biological activity of such compounds is intrinsically linked to their three-dimensional structure and conformational dynamics. This guide provides a comprehensive technical overview of the methodologies employed for a thorough structural and conformational analysis of Methyl 2-(6-bromo-3-pyridyl)acetate. It is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical grounding and practical, step-by-step protocols for experimental and computational characterization. The narrative emphasizes the rationale behind experimental choices and the integration of various analytical techniques to build a holistic understanding of the molecule's behavior.

Introduction: The Significance of the Pyridylacetate Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a valuable component in designing molecules that can effectively interact with biological targets. The pyridylacetate moiety, in particular, offers a versatile framework that combines the aromaticity and hydrogen bonding capabilities of the pyridine ring with the conformational flexibility of the acetate side chain. Understanding the precise three-dimensional arrangement of substituents on this scaffold and the accessible conformations is paramount for structure-activity relationship (SAR) studies and the rational design of novel therapeutics.[3][4][5] This guide will delineate the critical steps to fully characterize the structural landscape of Methyl 2-(6-bromo-3-pyridyl)acetate, a representative member of this important class of molecules.

Synthesis of Methyl 2-(6-bromo-3-pyridyl)acetate

A robust synthetic route is the first step in any detailed structural analysis. Based on established methodologies for the synthesis of related bromopyridine derivatives, a plausible and efficient synthesis of Methyl 2-(6-bromo-3-pyridyl)acetate can be proposed.[6][7][8]

Proposed Synthetic Pathway

The synthesis can be envisioned as a multi-step process starting from a commercially available precursor. A common strategy involves the modification of a pre-formed pyridine ring.

Diagram: Proposed Synthetic Workflow for Methyl 2-(6-bromo-3-pyridyl)acetate

Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)